molecular formula C20H26N10O4 B14729781 7-((4-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl)-1-piperazinyl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 4902-17-4

7-((4-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl)-1-piperazinyl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14729781
CAS No.: 4902-17-4
M. Wt: 470.5 g/mol
InChI Key: QWNZKLOXUCIPHH-UHFFFAOYSA-N
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Description

The compound 7-((4-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl)-1-piperazinyl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule belonging to the class of purine derivatives These compounds are characterized by their purine core structure, which is a fused ring system containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((4-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl)-1-piperazinyl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This is achieved through a series of cyclization reactions involving nitrogen-containing precursors.

    Introduction of the piperazine moiety: This step involves the reaction of the purine core with piperazine derivatives under controlled conditions.

    Methylation and further functionalization: The final steps involve methylation and other functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-((4-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl)-1-piperazinyl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

7-((4-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl)-1-piperazinyl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-((4-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl)-1-piperazinyl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

7-((4-((1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl)-1-piperazinyl)methyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: can be compared with other purine derivatives, such as:

These compounds share a similar purine core but differ in their functional groups and overall structure, leading to unique properties and applications.

Properties

CAS No.

4902-17-4

Molecular Formula

C20H26N10O4

Molecular Weight

470.5 g/mol

IUPAC Name

7-[[4-[(1,3-dimethyl-2,6-dioxopurin-7-yl)methyl]piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C20H26N10O4/c1-23-15-13(17(31)25(3)19(23)33)29(9-21-15)11-27-5-7-28(8-6-27)12-30-10-22-16-14(30)18(32)26(4)20(34)24(16)2/h9-10H,5-8,11-12H2,1-4H3

InChI Key

QWNZKLOXUCIPHH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CN3CCN(CC3)CN4C=NC5=C4C(=O)N(C(=O)N5C)C

Origin of Product

United States

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